molecular formula C13H13ClN2O3 B11993135 N-(3-chloropropyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(3-chloropropyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11993135
M. Wt: 280.70 g/mol
InChI Key: CWNVCCZYWYALHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (3-chloro-propyl)-amide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (3-chloro-propyl)-amide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of Functional Groups: The hydroxy and oxo groups can be introduced through selective oxidation and hydroxylation reactions.

    Amide Formation: The carboxylic acid group can be converted to the amide by reacting with 3-chloro-propylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (3-chloro-propyl)-amide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2, or PCC for oxidation reactions.

    Reducing Agents: NaBH4 or LiAlH4 for reduction reactions.

    Nucleophiles: Amines, thiols, or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce hydroxyquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid derivatives: Known for their antimicrobial and anticancer activities.

    4-Hydroxyquinoline derivatives: Studied for their potential as enzyme inhibitors.

    3-Chloro-propyl amides: Investigated for their biological activities.

Uniqueness

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (3-chloro-propyl)-amide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

N-(3-chloropropyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H13ClN2O3/c14-6-3-7-15-12(18)10-11(17)8-4-1-2-5-9(8)16-13(10)19/h1-2,4-5H,3,6-7H2,(H,15,18)(H2,16,17,19)

InChI Key

CWNVCCZYWYALHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCCCCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.